1-(Azetidin-3-yl)but-3-en-1-one 1-(Azetidin-3-yl)but-3-en-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17661617
InChI: InChI=1S/C7H11NO/c1-2-3-7(9)6-4-8-5-6/h2,6,8H,1,3-5H2
SMILES:
Molecular Formula: C7H11NO
Molecular Weight: 125.17 g/mol

1-(Azetidin-3-yl)but-3-en-1-one

CAS No.:

Cat. No.: VC17661617

Molecular Formula: C7H11NO

Molecular Weight: 125.17 g/mol

* For research use only. Not for human or veterinary use.

1-(Azetidin-3-yl)but-3-en-1-one -

Specification

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
IUPAC Name 1-(azetidin-3-yl)but-3-en-1-one
Standard InChI InChI=1S/C7H11NO/c1-2-3-7(9)6-4-8-5-6/h2,6,8H,1,3-5H2
Standard InChI Key DIECRUCOEKMWNK-UHFFFAOYSA-N
Canonical SMILES C=CCC(=O)C1CNC1

Introduction

Chemical Structure and Nomenclature

Molecular Framework

1-(Azetidin-3-yl)but-3-en-1-one (C₇H₁₁NO) consists of an azetidine ring substituted at the 3-position with a but-3-en-1-one group. The azetidine ring, a saturated four-membered heterocycle with one nitrogen atom, confers rigidity and electron-rich properties, while the α,β-unsaturated ketone (but-3-en-1-one) introduces electrophilic reactivity (Figure 1) .

Figure 1: Hypothesized structure of 1-(Azetidin-3-yl)but-3-en-1-one.

  • Azetidine ring: Planar geometry with bond angles ~90°, inducing ring strain.

  • But-3-en-1-one: Conjugated enone system enabling Michael addition or Diels-Alder reactions.

Spectroscopic Characteristics

While experimental data for this compound are unavailable, analogous azetidine derivatives exhibit distinct NMR and IR profiles:

  • ¹H NMR: Azetidine protons resonate at δ 3.1–4.0 ppm (C–H adjacent to N) .

  • IR: Stretching vibrations for carbonyl (C=O) appear near 1700 cm⁻¹ .

Synthetic Pathways and Challenges

Retrosynthetic Analysis

The synthesis of 1-(Azetidin-3-yl)but-3-en-1-one likely involves:

  • Azetidine Ring Formation: Cyclization of 1,3-dihalopropanes with amines, as demonstrated in the synthesis of 1-benzyl-3,3-dimethoxy-azetidine .

  • Enone Installation: Aldol condensation or Wittig reaction to introduce the α,β-unsaturated ketone.

Case Study: Analogous Syntheses

The patent CN111362852A outlines a method for synthesizing 1-tert-butyloxycarbonyl-3-azetidinone via oxidation of 3-hydroxyazetidine derivatives. Adapting this approach, the target compound could be synthesized through:

  • Step 1: Protection of the azetidine nitrogen with tert-butyloxycarbonyl (Boc).

  • Step 2: Oxidation of a 3-hydroxyazetidine intermediate to a ketone using Dess-Martin periodinane.

  • Step 3: Deprotection under acidic conditions to yield the free amine.

Table 1: Comparison of Azetidine Derivative Syntheses

CompoundMethodYield (%)Key Reagents
1-Boc-3-azetidinone Oxidation of 3-hydroxyazetidine85.4Citric acid, NaHCO₃
1-Benzyl-3,3-dimethoxy Alkylation of 1,3-dichloropropane58Benzylamine, DMF

Physicochemical Properties

Calculated Properties

Using PubChem’s computational tools :

  • Molecular Weight: 125.17 g/mol

  • LogP: ~1.2 (predicted via XLogP3)

  • Hydrogen Bond Donors: 1 (NH group)

Stability and Reactivity

  • Thermal Stability: Azetidine rings are prone to ring-opening at elevated temperatures.

  • Electrophilicity: The enone moiety may undergo nucleophilic attacks, necessitating stabilized formulations.

Industrial and Research Applications

Medicinal Chemistry

Azetidine derivatives are pivotal in designing kinase inhibitors and antibacterials. The enone group in 1-(Azetidin-3-yl)but-3-en-1-one could serve as a Michael acceptor in covalent drug design.

Material Science

Rigid azetidine scaffolds enhance polymer thermal stability. Functionalization with enones might enable crosslinking in resin formulations.

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